4-Nitro-7-isopropylaminobenzofurazan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-7-isopropylaminobenzofurazan: is a chemical compound belonging to the benzofurazan family. Benzofurazans are known for their unique structural properties and have been widely studied for their applications in various fields, including chemistry, biology, and medicine. The presence of a nitro group and an isopropylamino group in the benzofurazan ring imparts specific chemical and physical properties to this compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the nitration of benzofurazan using a mixture of nitric acid and sulfuric acid, followed by the substitution of the nitro group with an isopropylamino group under controlled conditions . The reaction conditions often require careful temperature control and the use of specific catalysts to achieve high yields.
Industrial Production Methods: Industrial production of 4-Nitro-7-isopropylaminobenzofurazan may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitro-7-isopropylaminobenzofurazan undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Iron in acidic media, catalytic hydrogenation with palladium on carbon.
Reduction: Sodium hydrosulfite, tin(II) chloride, catalytic hydrogenation.
Substitution: Nucleophilic reagents under controlled temperature and pH conditions.
Major Products Formed:
Aminobenzofurazan: Formed through the reduction of the nitro group.
Hydroxylaminobenzofurazan: Formed through partial reduction of the nitro group.
Substituted Benzofurazans: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Nitro-7-isopropylaminobenzofurazan has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.
Biology: Employed in the study of enzyme kinetics and as a labeling agent for biomolecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Wirkmechanismus
The mechanism of action of 4-Nitro-7-isopropylaminobenzofurazan involves its interaction with specific molecular targets and pathways:
Reduction to Reactive Intermediates: The nitro group is reduced to reactive intermediates such as nitroso and hydroxylamino derivatives, which can interact with cellular components.
Inhibition of Enzymatic Activity: These reactive intermediates can inhibit the activity of enzymes involved in critical cellular processes, leading to antimicrobial and anticancer effects.
Fluorescent Labeling: The compound can form fluorescent derivatives upon reaction with primary or secondary amines, making it useful for labeling and detection applications.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-7-nitrobenzofurazan: A fluorogenic amine labeling dye used in similar applications.
4-Chloro-7-nitrobenzofurazan: A highly sensitive chromogenic and fluorogenic reagent.
N-Methyl-4-hydrazino-7-nitrobenzofurazan: A fluorogenic substrate used in peroxidase-like DNAzyme assays.
Uniqueness: 4-Nitro-7-isopropylaminobenzofurazan is unique due to the presence of the isopropylamino group, which imparts specific chemical properties and enhances its reactivity and selectivity in various applications. Its ability to form highly fluorescent derivatives makes it particularly valuable in analytical and bioanalytical chemistry .
Eigenschaften
Molekularformel |
C9H10N4O3 |
---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
4-nitro-N-propan-2-yl-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C9H10N4O3/c1-5(2)10-6-3-4-7(13(14)15)9-8(6)11-16-12-9/h3-5,10H,1-2H3 |
InChI-Schlüssel |
PCQCBPIIPVKRBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.